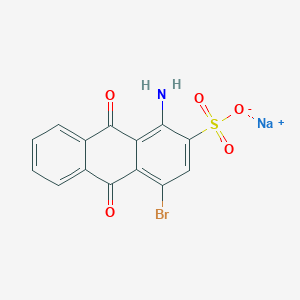

Bromamine acid sodium salt

Description

Significance and Role in Contemporary Chemical Science

In modern chemical science, bromamine (B89241) acid sodium salt is primarily recognized as a crucial dyestuff intermediate. google.com It is extensively used in the production of a wide array of anthraquinone-based dyes, including acid, reactive, and disperse dyes. google.comresearchgate.net The reactivity of the bromine atom at the C4 position allows for nucleophilic substitution, enabling the synthesis of diverse dye structures with specific color and performance properties. researchgate.net This makes it a foundational material for creating dyes such as Acid Brilliant Blue GAW, Acid Brilliant Blue R, and Reactive Brilliant Blue KN-R. google.comgoogle.com

Beyond the textile industry, the compound's properties are leveraged in biological research. Its anthraquinone (B42736) structure lends itself to applications in staining techniques for microscopy, where it helps in the visualization of cellular components. ontosight.ai Furthermore, the anthraquinone core is a well-known scaffold in medicinal chemistry. Consequently, research is ongoing to explore derivatives of bromamine acid as potential precursors for new biologically active compounds and pharmaceuticals. researchgate.net Recent studies have focused on creating bromaminic acid analogues with different substituents at the 2-position to serve as precursors for both novel dyes and potential drugs. researchgate.net

Historical Context of Anthraquinone Derivatives in Chemical Synthesis

The study of anthraquinone derivatives has a rich history that is deeply intertwined with the development of the synthetic dye industry. The parent compound, anthraquinone, was first synthesized in 1840 by the French chemist Auguste Laurent through the oxidation of anthracene. nih.gov However, the pivotal moment for this class of compounds came in 1868, when German chemists Carl Graebe and Carl Theodore Liebermann not only proposed the name "anthraquinone" but also successfully synthesized the vibrant red dye alizarin (B75676) from anthracene. nih.govwikipedia.org This achievement was a milestone, as alizarin was previously extracted from the roots of the madder plant, and its chemical synthesis marked a major shift from natural to synthetic dyes. britannica.com

This breakthrough spurred extensive research into anthraquinone chemistry, leading to the development of a vast family of dyes and pigments throughout the late 19th and early 20th centuries. britannica.comcolab.ws The methodologies for introducing various functional groups onto the anthraquinone skeleton were systematically developed, primarily to create disperse, cationic, and vat dyes. colab.ws Bromamine acid itself emerged from this intensive period of research as one of the most important intermediates, valued for its ability to act as a building block for a multitude of other complex dye molecules. researchgate.net

Scope and Objectives of Current Academic Inquiry

Contemporary research on bromamine acid sodium salt is multifaceted, aiming to enhance its synthesis, expand its applications, and improve its environmental footprint. A significant area of investigation is the development of cleaner and more efficient production methods. For instance, a recent study explored a four-phase heterogeneous catalytic system using a solid acid resin to replace sulfuric acid in the synthesis of a bianthraquinone derivative from this compound. researchgate.net This method not only increases the product yield to over 93% but also operates at a lower temperature and facilitates the reuse of the catalyst, preventing the generation of high-salt wastewater. researchgate.net

Another primary objective of current inquiry is the synthesis of novel bromaminic acid analogues. Researchers are modifying the anthraquinone core by introducing various substituents, such as hydroxymethyl, carbaldehyde, and nitrile groups, before bromination to create new precursors for advanced dyes and biologically active compounds. researchgate.net Studies have reported high-yield (94-100%) methods for preparing this compound and its derivatives directly from 1-aminoanthraquinone. researchgate.netresearchgate.net This research seeks to expand the structural diversity of anthraquinone-based molecules, paving the way for new materials with unique spectral, redox, and pharmacological properties. colab.ws

Detailed Research Findings

Recent research has yielded specific data on the synthesis and structural properties of bromamine acid and its derivatives.

Synthesis Yields

High-efficiency synthesis methods have been a key focus of modern research, with studies reporting excellent yields for bromamine acid derivatives.

| Product | Starting Material | Yield (%) | Purity | Reference |

| This compound | 1-Aminoanthraquinone | 94-100% | High | researchgate.net |

| 1-Amino-2,4-dibromoanthraquinone | 1-Aminoanthraquinone | 94-100% | High | researchgate.net |

| Bromaminic acid derivatives | 1-Amino-2-tetrazolylanthraquinone | >90% | High | researchgate.net |

| 4,4′-diamino-1,1′-bianthraquinone-3,3′-disulfonic acid (DAS) | This compound | 93.21% | Not specified | researchgate.net |

Crystallographic Data of Related Anthraquinone Sulfonates

X-ray diffraction studies on related sodium anthraquinone sulfonate salts provide insight into the molecular architecture and crystal packing, which are fundamental to understanding the properties of this compound.

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate | Monoclinic | P2₁ | a = 17.395(5) Å, b = 6.625(2) Å, c = 5.537(1) Å, β = 91.87(2)° | |

| Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate trihydrate | Orthorhombic | Pnma | a = 11.332(4) Å, b = 20.048(5) Å, c = 7.634(3) Å |

Structure

3D Structure of Parent

Properties

CAS No. |

6258-06-6 |

|---|---|

Molecular Formula |

C14H8BrNNaO5S |

Molecular Weight |

405.18 g/mol |

IUPAC Name |

sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C14H8BrNO5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,16H2,(H,19,20,21); |

InChI Key |

JEPVBIMOJDNAAK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br.[Na] |

Other CAS No. |

6258-06-6 |

Pictograms |

Irritant |

Related CAS |

116-81-4 (Parent) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C4 position of the anthraquinone (B42736) nucleus is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the adjacent carbonyl and sulfonate groups. This reactivity is the cornerstone of its utility in synthetic chemistry, allowing for the introduction of various functional groups.

A significant class of reactions involving bromamine (B89241) acid is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This reaction is extensively used to replace the bromine atom with various amino groups, forming C-N bonds. The process typically involves heating bromamine acid with a primary or secondary amine in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.orgwikipedia.org

The Ullmann reaction with bromamine acid is a versatile method for synthesizing a diverse range of 4-aminoanthraquinone derivatives. univ.kiev.ua These reactions are fundamental in the production of numerous blue and green acid dyes. The general scheme for this reaction can be represented as:

1-amino-4-bromoanthraquinone-2-sulfonic acid + R-NH₂ --(Cu catalyst)--> 1-amino-4-(R-amino)anthraquinone-2-sulfonic acid + HBr

Recent advancements in the Ullmann amination of bromamine acid have focused on developing more environmentally benign and efficient catalytic systems. One innovative approach utilizes alternating current electrolysis of symmetrical copper electrodes to generate the active Cu(I) catalyst in situ. This method circumvents the need for large quantities of copper salts and reducing agents like iron(II) sulfate (B86663), thereby minimizing heavy metal waste and reducing water consumption during product purification. researchgate.net

Table 1: Examples of Amines Used in Ullmann Coupling with Bromamine Acid

| Amine | Resulting Derivative Class | Reference |

| Aromatic amines (e.g., p-toluidine) | 4-Arylaminoanthraquinone derivatives | upb.ro |

| Aliphatic amines (e.g., cyclohexylamine) | 4-Alkylaminoanthraquinone derivatives | upb.ro |

| Substituted anilines | Functionalized anilinoanthraquinones | nih.gov |

| 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid | Complex anthraquinone dyes | researchgate.net |

The nucleophilic substitution of the bromine atom in bromamine acid is a gateway to a vast library of substituted anthraquinone derivatives. researchgate.netbeilstein-journals.orgnih.gov This versatility makes bromamine acid a crucial precursor for not only dyes but also for compounds with potential biological activity. researchgate.netbeilstein-journals.orgnih.gov The substitution reactions are not limited to amines and can be extended to other nucleophiles, although amination is the most common application. The resulting derivatives are characterized by their brilliant colors and good fastness properties, making them valuable in the textile industry. upb.ro

The general reaction for the formation of these derivatives is a nucleophilic aromatic substitution, where the bromine atom acts as a leaving group. The reaction progress can often be monitored by techniques such as thin-layer chromatography (TLC). upb.ro

Copper is the quintessential catalyst for the nucleophilic substitution reactions of the bromine atom in bromamine acid, particularly in Ullmann-type reactions. wikipedia.orgorganic-chemistry.org The catalytic cycle is believed to involve copper(I) species that undergo oxidative addition to the aryl bromide, followed by reaction with the amine and subsequent reductive elimination to yield the product and regenerate the catalyst.

Challenges in traditional copper-catalyzed systems include the deactivation of the Cu(I) catalyst through disproportionation. To counteract this, stoichiometric amounts of copper and reducing agents are often required, leading to economic and environmental drawbacks. researchgate.net Modern approaches, such as the aforementioned in situ generation of Cu(I) via electrolysis, aim to overcome these limitations. researchgate.net Furthermore, the use of strong acid ion exchange resins as catalysts in a copper-powdered system in an ethanol-water solvent has been explored as a reusable and efficient alternative to the conventional sulfuric acid-water-copper system. ccspublishing.org.cn

Redox Chemistry of the Anthraquinone Core

The anthraquinone core of bromamine acid is redox-active, capable of undergoing reversible reduction and oxidation reactions. This property is fundamental to the electrochemical behavior of anthraquinone derivatives and is relevant to their applications in various fields, including electrochemistry and biology.

The fully reduced form of the anthraquinone core, a hydroquinone (B1673460), can be oxidized back to the quinone form. This oxidation can be achieved chemically or electrochemically. In the context of anthraquinone dyes, the stability of the oxidized (quinone) form is crucial for their color and lightfastness. upb.ro

While specific oxidation pathways for bromamine acid are not extensively detailed in the provided literature, the general oxidation of anthrahydroquinones is a well-established process. Oxidizing agents can convert the hydroquinone back to the anthraquinone. For instance, in some applications, dissolved oxygen can oxidize reduced anthraquinone species. nih.gov The direct bromination of 1-aminoanthraquinone-2-sulfonic acid to produce bromamine acid itself is an oxidative process where bromine acts as the oxidizing agent in the substitution reaction. google.com

The quinone moiety of the anthraquinone core can be reduced to a hydroquinone. This reduction is a two-electron, two-proton process and is often reversible. nih.govresearchgate.net The redox potential of this process can be influenced by the nature and position of substituents on the anthraquinone ring. nih.gov For instance, the introduction of an amino group at the 1-position, as is present in bromamine acid, can affect the redox potential compared to unsubstituted anthraquinone-2-sulfonate. nih.gov

The reduction can proceed through a one-electron reduction to form a semiquinone radical anion intermediate. scbt.com This species can then undergo a further one-electron reduction to the dianion, which upon protonation yields the hydroquinone.

Table 2: General Redox States of the Anthraquinone Core

| Redox State | Description |

| Anthraquinone | The fully oxidized quinone form. |

| Semiquinone Radical Anion | A one-electron reduction product. |

| Anthrahydroquinone | The fully reduced hydroquinone form (after protonation). |

The reduction of anthraquinone sulfonates has been studied using various techniques, including cyclic voltammetry. researchgate.net In bioelectrochemical systems, anthraquinone derivatives like anthraquinone-2-sulfonate (AQS) can act as electron shuttles, where they are reversibly reduced and oxidized to facilitate electron transfer. nih.gov Chemical reducing agents can also be employed. For example, vat dyes, which are often anthraquinone-based, are applied to textiles in their reduced, water-soluble leuco (hydroquinone) form, which is then oxidized back to the insoluble quinone form on the fiber. nih.gov

Reaction Kinetic and Mechanistic Studies

The reactivity of bromamine acid sodium salt is often studied through its interactions with other substrates, where it typically acts as an oxidizing or brominating agent. Kinetic studies, particularly on analogous aromatic N-bromamines like Bromamine-B (BAB) and Bromamine-T (BAT), provide significant insight into its chemical behavior.

The rates of reactions involving aromatic N-bromamines are influenced by several key factors, including the concentration of reactants, pH of the medium, and the dielectric constant of the solvent.

Concentration of Reactants: In many oxidation reactions, the rate shows a first-order dependence on the concentration of the N-bromamine oxidant and a fractional or first-order dependence on the substrate being oxidized rroij.comias.ac.inilacadofsci.com. For instance, in the oxidation of piperazine (B1678402) and its derivatives by Bromamine-B, the reaction rate is first-order with respect to both the oxidant and the substrate rroij.com.

pH / Hydrogen Ion Concentration: The pH of the solution is a critical factor. The reaction rate is often dependent on the hydrogen ion concentration, [H+]. In acidic media, many reactions show an inverse fractional-order dependence on [H+], suggesting that the protonated form of the oxidant is less reactive or that a deprotonation step is involved in the mechanism rroij.comias.ac.in. For example, the oxidation of carbohydrazide (B1668358) by Bromamine-T shows an inverse fractional order in [H+] at low acid concentrations ias.ac.in. The decomposition of bromamines has also been shown to be catalyzed by both acids and bases depending on the specific reaction pathway nih.gov.

Ionic Strength and Reaction Products: The addition of neutral salts, which alters the ionic strength of the medium, often has a negligible effect on the reaction rate rroij.comilacadofsci.com. Similarly, the addition of the reduction product (e.g., benzenesulfonamide) typically does not influence the rate, indicating it is not involved in any pre-equilibrium steps of the reaction mechanism rroij.comilacadofsci.com.

Solvent Dielectric Constant: Variation in the solvent's dielectric constant, achieved by changing the solvent composition, generally has no significant effect on the reaction rates for many reactions involving these compounds ilacadofsci.com.

The table below summarizes the observed kinetic orders for reactions involving analogous N-bromamine compounds.

| Factor | Reactant/Condition | Observed Kinetic Order | Reference |

| Concentration | Oxidant (e.g., Bromamine-B, Bromamine-T) | First-order | rroij.comias.ac.inias.ac.in |

| Substrate (e.g., Piperazines, Balsalazide) | Fractional or First-order | rroij.comias.ac.in | |

| pH | Hydrogen Ion [H+] | Inverse fractional-order | rroij.comias.ac.in |

| Ionic Strength | Variation via neutral salts | No significant effect | rroij.comilacadofsci.com |

| Product | Added Sulfonamide | No significant effect | rroij.comilacadofsci.com |

In acidic solutions, aromatic N-bromamines like Bromamine-B can exist in equilibrium with several active species, including the free acid (PhSO₂NHBr), dibromamine (PhSO₂NBr₂), and hypobromous acid (HOBr) rroij.com.

A generally accepted mechanistic pathway involves the following steps:

Protonation and Hydrolysis: The N-bromamine anion (PhSO₂NBr⁻) can be protonated in acidic media to form the more reactive free acid, PhSO₂NHBr.

Formation of Intermediate Complex: The active oxidizing species (often PhSO₂NHBr) reacts with the substrate molecule in a rate-determining step to form a transient intermediate complex.

Decomposition of Intermediate: This complex then decomposes in a subsequent fast step to yield the final oxidation products and the sulfonamide.

Kinetic studies help to identify the most probable active species. For example, the lack of rate retardation upon addition of the corresponding sulfonamide product rules out mechanisms where hypobromous acid (HOBr) is the primary oxidizing species, as its formation would involve a pre-equilibrium step involving the sulfonamide rroij.com. The observed inverse dependence on [H+] in some reactions suggests that the unprotonated substrate may be the reactive species participating in the rate-limiting step ias.ac.in.

Stability and Degradation Pathways in Solution

The stability of this compound in solution is a critical parameter for its application, particularly in the dyeing industry. Its degradation is influenced by solution pH and exposure to light.

The stability of this compound is markedly dependent on the pH of the aqueous solution. As an anthraquinone derivative, its chromophoric structure is generally stable under both acidic and alkaline conditions, which is a hallmark of this class of dyes upb.ro. However, extreme pH values can promote degradation.

Kinetic studies on the decomposition of related bromamines show that stability is lowest in the neutral pH range and increases in both acidic and alkaline conditions, though the mechanisms differ. Decomposition can be subject to both general acid and base catalysis nih.gov. For bromamine acid itself, degradation via heterogeneous Fenton-like processes has been shown to be effective across a broad initial pH range of 3 to 11, indicating that the compound is susceptible to hydroxyl radical attack under these conditions deswater.com. This susceptibility across a wide pH range suggests that maintaining a specific, optimized pH is crucial for minimizing degradation during storage and use.

This compound, being a colored dye, is susceptible to photochemical degradation upon exposure to light, particularly ultraviolet (UV) radiation. As an anthraquinone derivative, its degradation pathways are expected to be similar to those of other dyes in this class upb.ro.

The primary mechanism of photochemical degradation involves the absorption of photons, which elevates the dye molecule to an excited state. This excited molecule can then undergo degradation through several pathways:

Reaction with Oxygen: The excited dye can react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals. These ROS then attack the dye molecule, leading to the breakdown of the chromophore and loss of color.

Direct Photolysis: The excited molecule may undergo direct cleavage of covalent bonds, leading to fragmentation.

Photocatalysis: In the presence of semiconductor photocatalysts like titanium dioxide (TiO₂), UV irradiation generates electron-hole pairs. This leads to the formation of powerful oxidizing agents (hydroxyl radicals) on the catalyst surface, which can rapidly and non-selectively mineralize the dye into carbon dioxide, water, and inorganic salts ajol.info. Studies on other anthraquinone dyes like Reactive Blue 19 show that such photocatalytic processes can achieve complete decolorization in minutes ajol.info.

Research on various anthraquinone derivatives has shown that some exhibit partially reversible photodegradation, a phenomenon also known as self-healing rsc.orgnih.govrsc.org. However, irreversible degradation is the dominant long-term process rsc.orgrsc.org.

To enhance the stability of this compound in solution and minimize its degradation, several strategies can be employed based on its degradation pathways:

pH Control: Since the compound's stability is pH-dependent, maintaining the solution at an optimal pH using appropriate buffer systems is a primary mitigation strategy. This helps to avoid conditions that accelerate hydrolytic or other pH-catalyzed degradation reactions.

Protection from Light: To prevent photochemical degradation, solutions of this compound should be stored in opaque or amber-colored containers to protect them from ambient light, especially UV radiation.

Control of Temperature: As with most chemical reactions, degradation rates increase with temperature. Therefore, storing solutions at lower, controlled temperatures can significantly extend the compound's shelf life.

Exclusion of Oxidizing Agents: Contact with strong oxidizing agents or catalysts that can generate reactive oxygen species (like certain metal ions) should be avoided. The use of chelating agents could potentially sequester metal ions that might otherwise catalyze degradation.

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Methods for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a sample is irradiated with infrared light, specific bonds and functional groups absorb energy at characteristic frequencies, causing molecular vibrations (stretching and bending). The resulting spectrum is a plot of these absorptions, which allows for the identification of the compound's key structural components.

The FT-IR spectrum of bromamine (B89241) acid sodium salt is expected to display a series of absorption bands corresponding to its distinct functional groups. While a complete, publicly available, and fully assigned spectrum for the sodium salt is not readily found, data for the acid form and general knowledge of related structures allow for the prediction of its key spectral features. A KBr-pellet technique is often used for sample preparation. nih.gov

Key Expected FT-IR Absorption Bands for Bromamine acid sodium salt:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500–3300 | N-H Stretching | Primary Amine (-NH₂) |

| 3100–3000 | C-H Stretching | Aromatic Ring |

| 1680–1650 | C=O Stretching | Anthraquinone (B42736) Carbonyl |

| 1600–1450 | C=C Stretching | Aromatic Ring |

| 1200–1100 | S=O Stretching | Sulfonate Group (-SO₃⁻) |

| 1050-1000 | S-O Stretching | Sulfonate Group (-SO₃⁻) |

| 800-600 | C-Br Stretching | Aryl Bromide |

The presence of strong, broad absorptions for the sulfonate group (S=O and S-O stretching) and the characteristic carbonyl (C=O) peaks of the anthraquinone system are cornerstone identifiers in the IR spectrum. The N-H stretching of the primary amine and the various aromatic C-H and C=C vibrations further confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. In the presence of a strong magnetic field, these nuclei absorb radiofrequency radiation at distinct frequencies, known as chemical shifts, which are highly dependent on the local electronic environment of each atom.

While specific, experimentally verified ¹H and ¹³C NMR spectral data for this compound are not widely available in public databases, the expected chemical shifts can be predicted based on the structure. For analysis, a suitable solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) would be used.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic protons on the anthraquinone ring system would appear as multiplets in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic rings and the electron-withdrawing carbonyl and sulfonate groups. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals each unique carbon atom in the molecule. The spectrum of this compound would be expected to show 14 distinct signals corresponding to the 14 carbon atoms in its structure. The carbonyl carbons of the anthraquinone moiety would be the most downfield signals (typically >180 ppm). The aromatic carbons would resonate in the approximate range of 110-150 ppm, with their exact shifts influenced by the attached substituents (amino, bromo, and sulfonate groups). A ¹³C NMR spectrum for the parent compound, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid, is noted as being available in the SpectraBase database. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is associated with the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light, such as conjugated π-electron systems.

This compound possesses an extensive conjugated system within its anthraquinone structure, making it highly active in the UV-Vis region. This property is valuable for both qualitative and quantitative analysis. Dyes derived from bromamine acid are known to be intensely colored, with maximum absorption (λmax) values often in the 590-595 nm range, corresponding to blue hues. upb.ro The parent compound itself is an orange or red powder, indicating significant absorption in the visible region.

Applications in Analysis:

Quantification: By creating a calibration curve based on the Beer-Lambert law (where absorbance is directly proportional to concentration), UV-Vis spectroscopy can be used for the rapid and cost-effective quantification of this compound in solutions.

Reaction Monitoring: During the synthesis of dyes from bromamine acid, the progress of the reaction can be monitored by observing the shift in the λmax as the bromine atom is substituted and the conjugated system of the molecule is altered. upb.ro

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

For bromamine acid, Electrospray Ionization (ESI) is a common technique, which is gentle and suitable for ionizing polar molecules. Analysis is often performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. The monoisotopic mass of the acid form (C₁₄H₈BrNO₅S) is approximately 380.93 g/mol , while the sodium salt (C₁₄H₇BrNNaO₅S) has a monoisotopic mass of about 402.91 g/mol .

High-resolution mass spectrometry provides precise mass measurements, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing further structural details.

Fragmentation Data for Bromamine Acid ([M-H]⁻ at m/z 379.9): nih.gov

| Precursor m/z | Collision Energy | Fragment Ion m/z | Relative Intensity |

| 379.923 | 40 eV | 78.9189 | 999 |

| 315.9615 | 267 | ||

| 208.0404 | 274 | ||

| 180.0455 | 179 | ||

| 379.9234 | 129 |

The fragmentation pattern reveals characteristic losses. The peak at m/z 78.9189 corresponds to the bromide ion ([⁷⁹Br]⁻), indicating the cleavage of the C-Br bond. Other fragments arise from the breakdown of the anthraquinone sulfonic acid backbone. This fragmentation data is crucial for confirming the presence and position of the bromine and sulfonic acid groups on the aromatic structure.

Chromatographic Techniques for Separation and Purity Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is the cornerstone of purity assessment, allowing for the separation of the main compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. hmdb.casigmaaldrich.com This technique uses a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Different components in the mixture interact differently with the stationary phase, causing them to separate as they flow through the column.

A common approach for analyzing this compound is Reverse-Phase HPLC (RP-HPLC). sielc.com In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture.

Typical HPLC Method Parameters: sielc.com

| Parameter | Description |

| Column | Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity) |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV-Vis Detector (set at a wavelength where the compound absorbs strongly) |

| Analysis Type | Isocratic or Gradient elution |

By comparing the retention time of the main peak in a sample to that of a certified reference standard, the identity of this compound can be confirmed. The area of the peak is proportional to the concentration, allowing for precise quantitative analysis to determine the assay or potency of the material.

Impurity Profiling: HPLC is exceptionally effective for impurity profiling. Any impurities present in the sample will appear as separate peaks in the chromatogram. The area of each impurity peak relative to the total area of all peaks provides a measure of its concentration. This allows for the detection and quantification of synthesis-related impurities (such as unreacted starting materials or by-products from side reactions) and degradation products, ensuring the product meets required purity specifications, which can be as high as ≥98%. hmdb.ca

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for faster separations without compromising efficiency. For a compound like this compound, which is an important intermediate in the synthesis of dyes, UPLC is particularly well-suited for high-throughput screening, purity assessment, and monitoring of related substances. nih.gov

The enhanced speed of UPLC is crucial in manufacturing environments where rapid quality control is necessary. A typical HPLC method for bromamine acid or related compounds can be adapted to UPLC to significantly reduce run times. sielc.com The separation is generally achieved using reverse-phase chromatography. sielc.com UPLC systems can withstand high backpressures, enabling the use of greater mobile phase velocities for quicker analysis. nih.gov

A typical UPLC method for a compound structurally similar to this compound would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (like water with a formic acid modifier to control pH) and an organic solvent such as acetonitrile or methanol. The use of smaller particle columns (e.g., 1.7 µm) is a hallmark of UPLC. nih.govresearchgate.net

Table 1: Representative UPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrumentation | Ultra-Performance Liquid Chromatography (UPLC) System |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis or Photodiode Array (PDA) Detector (e.g., 254 nm) |

| Injection Volume | 1-2 µL |

| Run Time | < 5 minutes |

| Gradient Program | Example: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

This table presents a representative method based on standard UPLC practices for similar aromatic, sulfonated compounds. Specific parameters would require formal method development.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. nih.gov In the synthesis of dyes derived from bromamine acid, TLC is an invaluable tool to determine the point at which the starting material has been completely consumed. google.com This prevents premature termination or unnecessary extension of reaction times, thereby optimizing yield and purity.

The process involves spotting the reaction mixture onto a TLC plate alongside the starting material (this compound) and observing the disappearance of the reactant spot and the appearance of a new product spot over time. The choice of the stationary phase and mobile phase (eluent) is critical for achieving good separation. For polar, colored compounds like bromamine acid and its derivatives, silica (B1680970) gel is a common stationary phase. ictsl.net

The retention factor (Rf), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC. While the specific Rf value of this compound can vary significantly with the eluent system, temperature, and plate type, a typical system can be described.

Table 2: Typical TLC System for Qualitative Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 pre-coated aluminum or glass plates |

| Mobile Phase (Eluent) | A mixture of polar and non-polar solvents (e.g., Methanol:Acetonitrile) |

| Application | Spotting of reactant and reaction mixture on the baseline |

| Development | Ascending development in a closed chamber saturated with eluent vapor |

| Visualization | Direct visual inspection for colored spots; UV light (254 nm) for fluorescent compounds |

| Analysis | Comparison of Rf values of spots in the reaction mixture to the starting material |

This table outlines a general approach. The optimal eluent composition must be determined experimentally to achieve clear separation between the reactant and product.

Other Advanced Analytical Approaches

pH-Dependent Stability Testing via Ion Chromatography for Bromide Release

The chemical stability of this compound is significantly influenced by pH. Understanding its degradation profile is critical for determining appropriate storage and handling conditions. The compound exhibits pronounced instability under acidic conditions. Specifically, at a pH below 4, this compound decomposes rapidly. Conversely, it shows greater stability in neutral to alkaline environments (pH 7–9), where its degradation half-life at 4°C can exceed 48 hours.

A key degradation pathway involves the cleavage of the carbon-bromine bond, leading to the release of bromide ions (Br⁻) into the solution. This degradation can be quantitatively monitored using Ion Chromatography (IC). IC is a powerful technique for separating and quantifying ions with high sensitivity. By analyzing samples of this compound solutions incubated at different pH values over time, a kinetic profile of bromide release can be established, providing a direct measure of the compound's degradation rate.

Table 3: pH Stability Profile of this compound

| pH Range | Stability Observation | Primary Degradation Product Monitored | Analytical Technique |

|---|---|---|---|

| < 4 | Rapid decomposition | Bromide ion (Br⁻) | Ion Chromatography (IC) |

| 4 - 6 | Moderate stability | Bromide ion (Br⁻) | Ion Chromatography (IC) |

| 7 - 9 | Relatively stable (t½ > 48h at 4°C) | Bromide ion (Br⁻) | Ion Chromatography (IC) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This analysis provides a direct verification of the empirical formula of a synthesized substance, serving as a crucial checkpoint for purity and identity. For this compound, with the molecular formula C₁₄H₇BrNNaO₅S, elemental analysis can confirm that the experimentally determined percentages of its constituent elements align with the theoretically calculated values. This confirmation is essential for validating the molecular structure and ensuring the absence of significant impurities. sigmaaldrich.comscbt.com

The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its elements. Any significant deviation between the experimental and theoretical values could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Table 4: Theoretical Elemental Composition of this compound (C₁₄H₇BrNNaO₅S)

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 41.62 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 1.75 |

| Bromine | Br | 79.904 | 1 | 79.904 | 19.77 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.47 |

| Sodium | Na | 22.990 | 1 | 22.990 | 5.69 |

| Oxygen | O | 15.999 | 5 | 79.995 | 19.80 |

| Sulfur | S | 32.065 | 1 | 32.065 | 7.94 |

| Total | 404.171 | 100.00 |

Potentiometric and Conductometric Titrations for Solution Behavior Studies

Potentiometric and conductometric titrations are electrochemical methods used to monitor the progress of a titration by measuring changes in potential (voltage) or electrical conductance, respectively. tau.ac.il These techniques are highly valuable for studying the behavior of ions in solution and can be applied to characterize this compound. uobabylon.edu.iq

Potentiometric Titration involves measuring the potential difference between two electrodes as a titrant is added. This method could be used to investigate the acidic or basic properties of the functional groups on the bromamine acid molecule. For instance, titration with a strong acid or base while monitoring the solution's pH with a pH electrode (a type of ion-selective electrode) would reveal any pKa values associated with the molecule, providing insight into its ionization behavior in solution. Although specific studies titrating this compound are not prominent, related compounds like Bromamine-B have been employed as oxidimetric titrants in potentiometric analyses of other substances. nih.gov

Research Applications and Emerging Areas

Role as a Key Intermediate in Organic Synthesis

Bromamine (B89241) acid sodium salt, chemically known as the sodium salt of 1-amino-4-bromoanthraquinone-2-sulfonic acid, is a pivotal intermediate compound in the fields of dye chemistry and pharmaceutical research. chemimpex.comresearchgate.netgoogle.com Its molecular structure, featuring an anthraquinone (B42736) core, a reactive bromine atom, and a solubilizing sulfonic acid group, makes it a versatile precursor for a wide range of derivatives. researchgate.netupb.ro The reactivity of the bromine atom at the C4 position is particularly significant, as it allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the synthesis of complex molecules with specific properties. researchgate.net This reactivity is the foundation for its extensive use in creating brilliantly colored dyes and biologically active compounds. upb.roresearchgate.net

Bromamine acid sodium salt is a foundational material for producing a wide array of anthraquinone-based dyes, which are the second largest class of textile dyes after azo dyes. upb.ro Anthraquinone dyes are valued for their brightness, excellent stability under acidic and alkaline conditions, and good light-fastness. upb.ro The synthesis of these dyes primarily involves the aromatic amination of bromamine acid, where the bromine atom is replaced by various (ar)alkylamino residues in a condensation reaction. researchgate.netresearchgate.netpatsnap.com This process is often catalyzed by copper salts. patsnap.comorientjchem.org

Acid dyes are a significant class of dyes synthesized from bromamine acid. researchgate.net These water-soluble anionic dyes are primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon. The synthesis typically involves the condensation of bromamine acid with different aromatic amines. upb.ro The sulfonic acid group in the bromamine acid structure ensures the water solubility of the final dye product. upb.ro

A notable synthetic route involves the condensation of bromamine acid with imidazole (B134444) to produce 1-amino-4-(imidazolyl)anthraquinone-2-sulfonic acid. This intermediate is then diazotized and coupled with various naphthalene-based acid coupling components to yield a novel series of acid anthraquinone dyes. orientjchem.org Research has demonstrated the synthesis of several such dyes with applications for wool, silk, and nylon fibers. orientjchem.org

Table 1: Examples of Amines Used in the Synthesis of Anthraquinone Acid Dyes from Bromamine Acid

| Amine Reactant | Resulting Dye/Intermediate | Reference |

|---|---|---|

| Imidazole | 1-amino-4-(imidazolyl)anthraquinone-2-sulfonic acid | orientjchem.org |

| p-Toluidine (B81030) | Anthraquinone Acid Dye | upb.ro |

| Cyclohexylamine | Anthraquinone Acid Dye | upb.ro |

Bromamine acid serves as a key raw material for synthesizing numerous anthraquinone disperse dyes, which are non-ionic dyes used for coloring synthetic fibers, particularly polyesters. niscpr.res.in A common strategy involves the synthesis of 8-aminoceramidone derivatives. This is achieved through a two-step process that begins with the condensation of bromamine acid with various arylamines. niscpr.res.in The resulting intermediate, a 1-amino-4-anilinoanthraquinone-2-sulfonic acid derivative, then undergoes a simultaneous desulfonation and cyclization reaction to form the final disperse dye. niscpr.res.in This modified two-step process has been shown to improve yields by 5-20% and enhance the clarity of the dye product. niscpr.res.in

The initial condensation reaction is typically carried out in an aqueous medium, often with a copper sulphate and ferrous sulphate catalyst, at temperatures around 90°C. niscpr.res.in

Table 2: Synthesis of 8-Aminoceramidone Disperse Dyes

| Step | Reaction | Conditions | Purpose |

|---|---|---|---|

| 1 | Condensation of Bromamine Acid with Arylamine | Aqueous solution, Sodium Carbonate, Copper/Ferrous Sulphate catalyst, 90°C | Formation of 1-Amino-4-anilinoanthraquinone-2-sulfonic acid intermediate |

Reactive dyes are a class of colored organic substances that form a covalent bond with the fiber, resulting in excellent wash fastness. Bromamine acid is a crucial intermediate for manufacturing a variety of anthraquinone reactive dyes, which are known for their brilliant blue, green, or violet shades. upb.ropatsnap.com The synthesis involves reacting bromamine acid with a component containing a fiber-reactive group, which is linked to the anthraquinone structure via an amino group. upb.ro

One method for preparing blue reactive dyes involves a primary condensation reaction between bromamine acid and M acid (1-amino-8-naphthol-4,6-disulfonic acid) in the presence of a catalyst such as copper sulfate (B86663) pentahydrate or ferrous chloride. google.com This is followed by further condensation reactions with cyanuric chloride and an aminobenzene sulfonic acid to build the final reactive dye molecule. google.com This process highlights the role of bromamine acid as a building block for complex dye structures. patsnap.com

The anthraquinone scaffold present in bromamine acid is a well-recognized structural motif in medicinal chemistry, found in both natural and synthetic compounds with a wide range of biological activities. researchgate.net Consequently, bromamine acid and its analogues are valuable precursors for the development of new biologically active molecules. chemimpex.comresearchgate.net

Research is actively exploring derivatives of bromamine acid as potential new pharmaceutical agents. chemimpex.com The synthetic versatility of bromamine acid allows for structural modifications to create analogues with enhanced biological activity. chemimpex.com By replacing the C4-bromo substituent with different residues, chemists can generate libraries of compounds for screening against various biological targets. researchgate.net

One area of investigation has been the synthesis of 1-amino-2-sulfo-4-ar(alk)ylaminoanthraquinone derivatives as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), enzymes that are involved in nucleotide signaling. nih.gov In a study, various derivatives were synthesized from bromamine acid and tested for their inhibitory activity. The results showed that compounds like 1-amino-2-sulfo-4-(1-naphthylamino)anthraquinone were potent and selective inhibitors of specific E-NTPDase subtypes, identifying them as potential leads for novel therapeutic compounds. nih.gov This demonstrates the direct application of bromamine acid in the synthesis of precursors for potential pharmaceuticals.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula/Structure |

|---|---|

| This compound | C₁₄H₇BrNNaO₅S |

| Anthraquinone | C₁₄H₈O₂ |

| Acid Brilliant Blue GAW | Not specified |

| Acid Brilliant Blue R | Not specified |

| Imidazole | C₃H₄N₂ |

| 1-amino-4-(imidazolyl)anthraquinone-2-sulfonic acid | Not specified |

| Naphthalene | C₁₀H₈ |

| p-Toluidine | C₇H₉N |

| Cyclohexylamine | C₆H₁₃N |

| 1-amino-4,8-naphthaline disulfonic acid | C₁₀H₉NO₆S₂ |

| 8-aminoceramidone | Not specified |

| 1-amino-4-anilinoanthraquinone-2-sulfonic acid | Not specified |

| Copper Sulphate | CuSO₄ |

| Ferrous Sulphate | FeSO₄ |

| Sulphuric Acid | H₂SO₄ |

| Orthophosphoric Acid | H₃PO₄ |

| Urea | CH₄N₂O |

| M acid (1-amino-8-naphthol-4,6-disulfonic acid) | C₁₀H₉NO₇S₂ |

| Cyanuric Chloride | C₃Cl₃N₃ |

Applications in Advanced Materials Science

Development of Functional Dyes and Pigments

This compound, chemically known as 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt, is a pivotal intermediate in the synthesis of a wide array of functional dyes. Its molecular structure, part of the anthraquinone class, makes it a versatile precursor for producing vibrant and stable colorants. It is principally used in the manufacture of important dye classes including acid dyes, disperse dyes, and reactive dyes.

The significance of bromamine acid lies in the reactivity of its bromine atom, which can be readily substituted by various amines. This condensation reaction allows for the creation of a diverse range of dye structures with different properties, colors, and applications. The sulfonic acid group confers water solubility, which is crucial for its application in dyeing processes. The anthraquinone core is responsible for the characteristic brilliance and good light-fastness of the dyes derived from it. Research has demonstrated the synthesis of numerous anthraquinone dyes by condensing bromamine acid with various aliphatic and aromatic amines. The process typically involves reacting this compound with an amine in an aqueous solution, often with a catalyst, to replace the bromine atom and form a new, more complex dye molecule. The dyes synthesized through this route can number in the dozens, highlighting the compound's importance to the dye manufacturing industry.

| Dye Class | Role of this compound | Typical Application |

| Acid Dyes | Serves as a primary anthraquinone intermediate. | Dyeing protein fibers like wool and silk; producing bright blue and green shades. |

| Disperse Dyes | Acts as a raw material for synthesizing derivatives. | Dyeing synthetic fibers such as polyesters. |

| Reactive Dyes | Used as a precursor to which a fiber-reactive group is attached. | Dyeing cellulosic fibers like cotton through covalent bond formation. |

Potential in Polymer and Plastic Modification Research

The application of specific sodium salts for the modification of polymers and plastics is an established area of materials science. For instance, salts can be used as additives to alter the physical or chemical properties of a polymer matrix. However, the direct application and detailed research specifically involving this compound in polymer or plastic modification are not extensively documented in publicly available literature.

While research exists on using various salts in polymer blends and as plasticizers, the role of this compound in this context appears to be a nascent or underexplored area. Theoretically, its properties as a dye molecule could be exploited to create colored plastics or polymers with specific light-absorbing characteristics. Further research would be required to investigate its potential effects on the mechanical, thermal, or conductive properties of polymer composites.

Research in Chemical Biology and Diagnostics

Development of Staining Agents for Advanced Microscopy

This compound is utilized as a stain for research purposes, particularly in the fields of histology and hematology. chemicalbook.comlabor.com.tr In these disciplines, staining agents are essential for enhancing contrast in microscopic images, allowing researchers to visualize cellular structures and components that would otherwise be transparent.

As a dye intermediate, derivatives of this compound can be synthesized to create specific stains that bind to targeted biomolecules within cells and tissues. Its application in histology involves the coloring of thin tissue slices to identify different cell types, morphological features, and the presence of abnormalities. In hematology, such stains are critical for the differentiation of blood cells, aiding in both research and clinical diagnostics. labor.com.tr The anthraquinone structure provides the chromophore necessary for the color, which can be modified to produce a range of hues suitable for various microscopy techniques.

Reagents in Diagnostic Assay Development for Pathogen Detection

This compound is listed as a reagent used in the manufacturing of diagnostic assays. chemicalbook.comlabor.com.tr While its general role is established, specific applications in the development of assays for pathogen detection are not widely detailed in current research literature.

In a broader sense, dye molecules and their precursors are used in diagnostic assays as indicators, labels, or chromogenic substrates. For example, a dye can be conjugated to an antibody or a nucleic acid probe to detect the presence of a specific pathogen-related molecule. When the probe binds to its target, the dye provides a colorimetric or fluorescent signal, indicating a positive result. Given its chemical nature, this compound could serve as a foundational component for creating such signaling molecules. However, direct evidence linking it to specific, commercially available, or widely researched pathogen detection kits is limited.

Utilization in Biochemical Assays for Enzyme Kinetics and Metabolic Pathway Analysis

There is currently a lack of significant, publicly accessible research detailing the use of this compound as a reagent in biochemical assays for studying enzyme kinetics or analyzing metabolic pathways. These specialized fields often require highly specific probes, substrates, or inhibitors to monitor biochemical reactions. While other sodium salts and dye compounds have established roles in this area, the application of this compound for these specific purposes is not documented in the available scientific literature, indicating it is not a standard reagent for these types of investigations.

Environmental Chemistry Research

The application of this compound in environmental chemistry is an emerging area of study. Researchers are drawn to its potential as a reagent in analytical methods designed to be both sensitive and straightforward, addressing the need for effective environmental monitoring.

This compound has been identified as a valuable compound in the analytical chemistry toolkit for monitoring environmental pollutants. Its utility stems from its capacity to bind with certain contaminants, which can lead to detectable changes in its chemical or physical properties. This binding affinity allows for the development of methods aimed at the surveillance of water quality. While the full range of pollutants that can be monitored using this compound is still under investigation, its foundational role as a reactive dye intermediate suggests potential interactions with a variety of chemical species.

The core principle behind its application in pollutant monitoring lies in its molecular structure, which facilitates interaction with specific environmental contaminants. This interaction can be harnessed to produce a measurable signal, indicating the presence and concentration of the target pollutant. The development of such monitoring techniques is crucial for safeguarding environmental and public health.

One of the most promising applications of this compound in environmental science is in the creation of colorimetric assays. These assays are analytical procedures that result in a color change, the intensity of which can be measured to determine the concentration of a specific substance in a sample. The inherent color of this compound and its potential to change color upon reacting with target analytes make it a suitable candidate for such tests.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Bromamine acid sodium salt, and how can reaction efficiency be optimized?

- Methodological Answer : this compound (e.g., Bromamine T, BAT) is synthesized via controlled bromination of chloramine T (N-chloro-4-toluenesulfonamide) using elemental bromine under inert conditions. Key parameters include maintaining a molar ratio of 1:1 for bromine to chloramine T, temperature control (0–5°C), and pH stabilization near neutrality to prevent side reactions. Post-synthesis purification via recrystallization in ethanol-water mixtures ensures ≥95% purity. Efficiency is optimized by real-time monitoring of bromine consumption using UV-Vis spectroscopy at 290 nm .

Q. How can researchers experimentally distinguish this compound from structurally similar brominated compounds?

- Methodological Answer : Differentiation requires a combination of analytical techniques:

- pH-dependent stability tests : this compound decomposes rapidly under acidic conditions (pH < 4), releasing bromide ions detectable via ion chromatography.

- Spectroscopic identification : FT-IR peaks at 1180 cm⁻¹ (S=O stretching) and 650 cm⁻¹ (N-Br bond) are characteristic.

- Mass spectrometry (MS) : Molecular ion peaks at m/z 321.9 (for [C₇H₇BrNNaO₂S]⁻) confirm the compound .

Q. What factors influence the stability of this compound in aqueous solutions, and how can degradation be mitigated?

- Methodological Answer : Stability is pH- and temperature-dependent. At pH 7–9 and 4°C, degradation half-life exceeds 48 hours. Degradation accelerates under UV light or in the presence of reducing agents (e.g., thiols). To mitigate, store solutions in amber vials, add stabilizers like EDTA (0.1 mM) to chelate metal catalysts, and avoid buffers containing amines or alcohols .

Advanced Research Questions

Q. How can kinetic models reconcile contradictory data on this compound decomposition pathways in mixed halogen systems?

- Methodological Answer : Contradictions arise from parallel acid/base-catalyzed reactions and bromide/chloride competition. A simplified model (3 reactions, 8 constants) incorporating Brønsted theory and fictive product tracking (e.g., tracking NH₂Br vs. NHBr₂) effectively describes decay kinetics. Use nonlinear regression with constraints from microscopic reversibility principles to fit time-resolved UV-Vis data (240–300 nm) .

Q. What advanced analytical techniques are required to assess batch-to-batch consistency in this compound purity for sensitive bioassays?

- Methodological Answer : Beyond standard HPLC-UV (C18 column, 254 nm), employ:

- Ion-pair chromatography with MS detection to quantify residual bromine and sulfonate byproducts.

- Karl Fischer titration for water content (<1% w/w).

- Peptide content analysis (if used in biological studies) via amino acid hydrolysis followed by ninhydrin assay .

Q. How do structural modifications of this compound improve its therapeutic efficacy in vivo, given its instability in biological matrices?

- Methodological Answer : Structural analogs (e.g., N-bromo-taurine derivatives) enhance stability by replacing the toluenesulfonyl group with less hydrolytically labile moieties. In vivo efficacy is tested using LPS-induced inflammation models: administer BAT analogs intraperitoneally (10 mg/kg) and quantify cytokine suppression (TNF-α, IL-6) via ELISA. Pharmacokinetic studies with radiolabeled ⁸²Br-BAT track biodistribution .

Q. What experimental designs address discrepancies in reported anti-inflammatory mechanisms of this compound across cell lines?

- Methodological Answer : Discrepancies may stem from cell-specific redox environments. Design a comparative study using THP-1 (monocytic) and RAW 264.7 (macrophage) cells:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.